

# Spectroscopic properties of 1-Amino-4-hydroxyanthraquinone (UV-Vis, IR, NMR)

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Compound of Interest

Compound Name: 1-Amino-4-hydroxyanthraquinone

Cat. No.: B1669015

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# Spectroscopic Profile of 1-Amino-4hydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **1-Amino-4-hydroxyanthraquinone**, a compound of significant interest in medicinal chemistry and materials science. This document outlines the key spectral characteristics in the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) regions, offering a comprehensive resource for identification, characterization, and quality control.

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy reveals the electronic transitions within the **1-Amino-4-hydroxyanthraquinone** molecule. The extended  $\pi$ -system of the anthraquinone core, along with the auxochromic amino and hydroxyl groups, gives rise to characteristic absorption bands in the visible and ultraviolet regions.

Table 1: UV-Vis Spectroscopic Data for 1-Amino-4-hydroxyanthraquinone

Wavelength (λmax)	Solvent	Reference
530 nm, 565 nm (broad)	30% Ethanol Solution	[1]



The absorption spectrum of **1-Amino-4-hydroxyanthraquinone** in a 30% ethanol solution shows two distinct peaks in the visible range at approximately 530 nm and a broader band around 565 nm.[1] These absorptions are responsible for the compound's characteristic red color.

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in **1-Amino-4-hydroxyanthraquinone**. The key vibrational modes are associated with the amino (N-H), hydroxyl (O-H), and carbonyl (C=O) groups, as well as the aromatic ring system.

Table 2: Key IR Absorption Bands for 1-Amino-4-hydroxyanthraquinone

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
3431	N-H stretching	[2]
3300	O-H stretching	[2]
~1625	C=O stretching (free carbonyl)	[2]
1586, 1537	C=C stretching (aromatic) and C=O stretching (hydrogenbonded)	[2]
1464-1031	O-H, N-H, and C-H bending modes	[2]

The IR spectrum is characterized by a sharp peak at 3431 cm<sup>-1</sup> corresponding to the N-H stretching of the primary amine and a broader band at 3300 cm<sup>-1</sup> due to the O-H stretching of the hydroxyl group.[2] The presence of both free and hydrogen-bonded carbonyl groups leads to multiple peaks in the region of 1537-1625 cm<sup>-1</sup>.[2] The complex fingerprint region between 1464 and 1031 cm<sup>-1</sup> arises from various bending vibrations.[2]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed insights into the carbon and hydrogen framework of **1-Amino-4-hydroxyanthraquinone**, allowing for the unambiguous assignment of each atom in the molecular structure.



Table 3: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for **1-Amino-4-hydroxyanthraquinone** 

<sup>1</sup> H NMR (ppm)	<sup>13</sup> C NMR (ppm)
No specific literature values with assignments were found in the search results.	No specific literature values with assignments were found in the search results.
General aromatic region for anthraquinones: $\delta$ 7.0-8.5 ppm	General carbonyl region for anthraquinones: $\delta$ 180-190 ppm
Protons on the substituted ring will be influenced by the electron-donating amino and hydroxyl groups.	Carbons attached to the amino and hydroxyl groups will be significantly shielded.

While specific, fully assigned  $^1$ H and  $^{13}$ C NMR data for **1-Amino-4-hydroxyanthraquinone** were not readily available in the searched literature, general characteristics of anthraquinone derivatives can be inferred. The aromatic protons are expected to resonate in the downfield region ( $\delta$  7.0-8.5 ppm). The protons on the substituted aromatic ring will experience upfield shifts due to the electron-donating effects of the amino and hydroxyl groups. Similarly, in the  $^{13}$ C NMR spectrum, the carbonyl carbons will appear at the most downfield chemical shifts ( $\delta$  180-190 ppm), and the carbons directly bonded to the nitrogen and oxygen atoms will be shielded.

#### **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

#### **UV-Vis Spectroscopy**

A solution of **1-Amino-4-hydroxyanthraquinone** is prepared in a suitable UV-grade solvent, such as ethanol or a mixture of ethanol and water. The concentration is typically in the micromolar range to ensure the absorbance falls within the linear range of the spectrophotometer. The spectrum is recorded against a solvent blank over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

#### Infrared (IR) Spectroscopy



For solid-state analysis, a small amount of finely ground **1-Amino-4-hydroxyanthraquinone** is intimately mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm<sup>-1</sup>. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

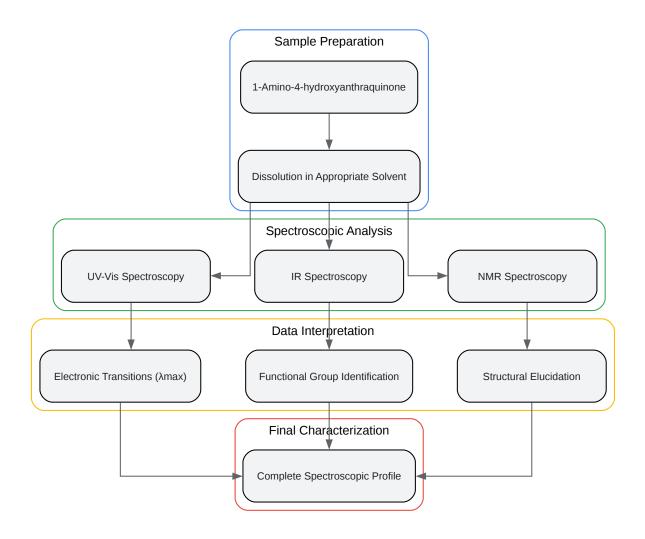
A few milligrams of **1-Amino-4-hydroxyanthraquinone** are dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer. For <sup>13</sup>C NMR, proton decoupling is typically employed to simplify the spectrum.

#### **Biological Activity and Signaling Pathway**

**1-Amino-4-hydroxyanthraquinone**, as an analogue of anthracycline anticancer drugs, has been shown to interact with DNA and induce apoptosis in human breast adenocarcinoma cells (MDA-MB-231).[1][3] The mechanism of action for anthracyclines often involves intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways.[4]

The following diagrams illustrate a generalized workflow for spectroscopic analysis and a potential signaling pathway for apoptosis induction by an anthracycline analogue.

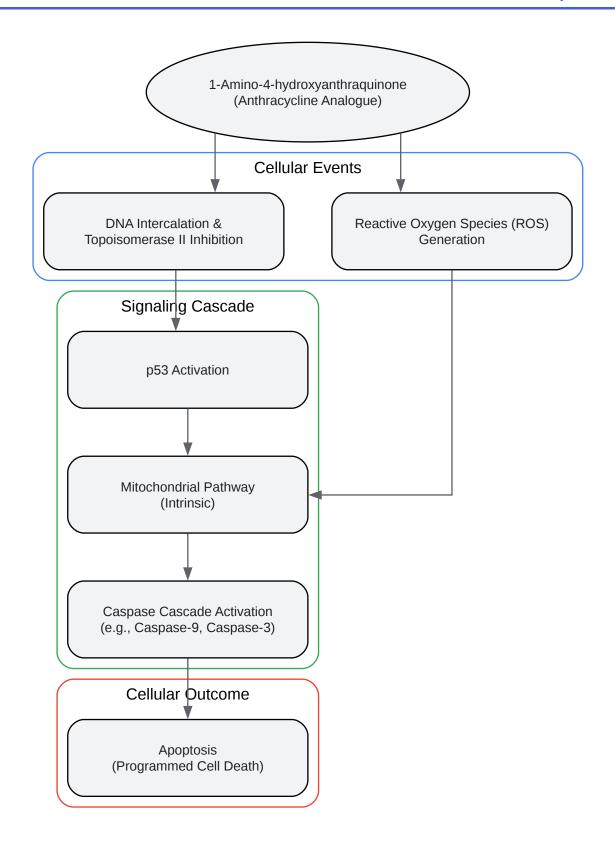




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Workflow for Spectroscopic Analysis





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